4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester
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Overview
Description
4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester is a heterocyclic compound that features a fused ring system combining pyrrole and thiazole moieties
Scientific Research Applications
4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of advanced materials and chemical sensors.
Safety and Hazards
The safety and hazards associated with 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester are not well-documented in the available literature. As with any chemical, it should be handled with appropriate safety precautions. For detailed safety information, it would be best to consult the material safety data sheet (MSDS) for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-aminothiophene-3-carboxylate with α-haloketones, followed by cyclization to form the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups .
Mechanism of Action
The mechanism of action of 4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid: This compound has a similar fused ring system but differs in the position of the nitrogen and sulfur atoms.
4H-Thieno[3,2-b]pyrrole-5-carboxylate: Another related compound with a thieno ring instead of a thiazole ring.
Uniqueness: 4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acid ethyl ester is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4H-pyrrolo[3,2-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-3-5-7(10-6)13-4-9-5/h3-4,10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHTWAWHXYONKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)SC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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